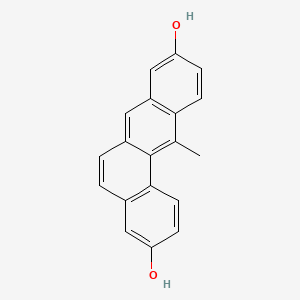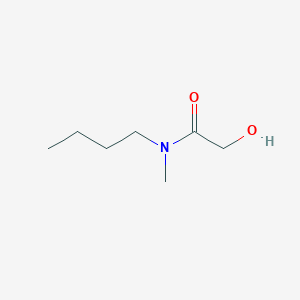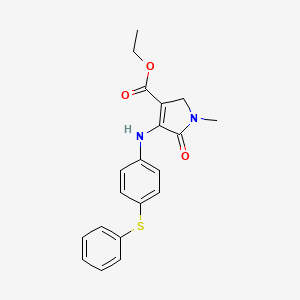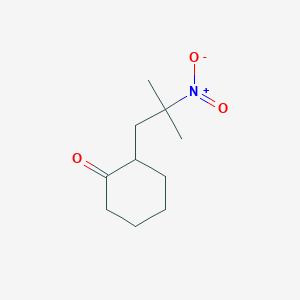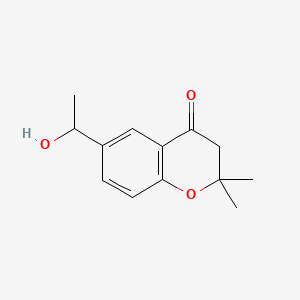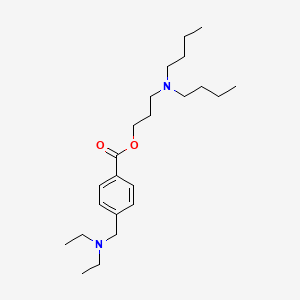
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is an organic compound with the molecular formula C23H40N2O2. It is a complex molecule containing aromatic and aliphatic amine groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate typically involves the esterification of 4-(diethylaminomethyl)benzoic acid with 3-(dibutylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its local anesthetic properties similar to benzocaine.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is similar to that of other local anesthetics. It decreases the excitability of nerve cells by reducing the entry of sodium ions (Na+) during the action potential. This interaction occurs at the voltage-sensitive sodium channels, raising the threshold for channel opening and blocking Na+ conductance .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Ethyl 4-aminobenzoate.
Procaine: 2-(diethylamino)ethyl 4-aminobenzoate.
Butacaine: 3-(dibutylamino)propyl 4-aminobenzoate.
Uniqueness
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is unique due to its dual amine functionality, which enhances its reactivity and versatility in various chemical reactions. Its structure allows for multiple substitution and modification possibilities, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
78329-96-1 |
|---|---|
Molecular Formula |
C23H40N2O2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate |
InChI |
InChI=1S/C23H40N2O2/c1-5-9-16-25(17-10-6-2)18-11-19-27-23(26)22-14-12-21(13-15-22)20-24(7-3)8-4/h12-15H,5-11,16-20H2,1-4H3 |
InChI Key |
ASUQYYGSMJTBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)CN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)
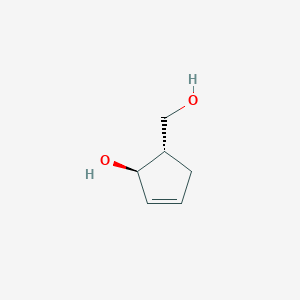
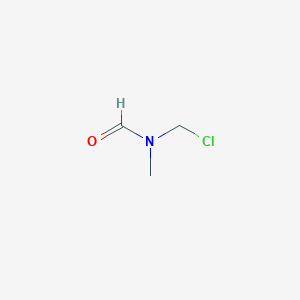

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
